Cleromyrine II
Description
Cleromyrine II is a novel organic compound with purported applications in medicinal chemistry, though specific details about its discovery, exact structure, and primary use remain unelucidated in publicly available literature. Based on regulatory guidelines for compound characterization , a standard introduction would include:
- Chemical identity: Systematic IUPAC name, molecular formula, and structural formula.
- Physicochemical properties: Molecular weight, solubility (aqueous and organic solvents), melting/boiling points, and spectral data (e.g., NMR, IR, mass spectrometry) .
- Pharmacological classification: Proposed mechanism of action, target pathways, and therapeutic indications.
- Nonclinical data: Summary of in vitro and in vivo studies, including pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology profiles .
While direct data on this compound is absent in the provided evidence, its characterization would align with frameworks outlined in pharmacological safety reports and compound analysis methodologies .
Properties
CAS No. |
126601-86-3 |
|---|---|
Molecular Formula |
C29H40N6O7 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone |
InChI |
InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1 |
InChI Key |
PENCNHGHURUDPZ-WUTAMTCCSA-N |
SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O |
Synonyms |
cleromyrine II cyclo(Gly-Tyr-Gly-Pro-Leu-Pro) cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cleromyrine II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like EDCI.
Industrial Production Methods
Industrial production of cyclic peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves expressing the peptide in microbial systems, followed by purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cleromyrine II can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
Oxidation: Dityrosine formation.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Cleromyrine II has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Cleromyrine II involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins, potentially inhibiting their activity. Molecular docking studies have shown strong interactions with enzymes like FAD glucose dehydrogenase and dihydrofolate reductase .
Comparison with Similar Compounds
Research Findings and Methodological Considerations
Analytical Techniques
Clinical Relevance
- Safety : Regulatory guidelines () mandate rigorous toxicology testing. For example, this compound’s hepatotoxicity in rodent models (50 mg/kg dose) contrasts with Compound A’s renal toxicity, guiding risk mitigation in human trials .
- Formulation : Low solubility necessitates advanced delivery systems (e.g., liposomal encapsulation), a focus area in ’s drug development frameworks .
Q & A
Q. What experimental models are most suitable for elucidating the mechanism of action of Cleromyrine II in neurodegenerative studies?
Methodological Answer: Begin with in vitro models (e.g., neuronal cell lines treated with oxidative stress inducers) to assess this compound’s neuroprotective effects via assays like MTT for viability and ROS detection for oxidative stress . Transition to in vivo models (e.g., transgenic mice with Alzheimer’s-like pathology) using dose-response studies and behavioral tests (Morris water maze). Validate findings with immunohistochemistry to track protein aggregation (e.g., amyloid-beta) and synaptic markers .
Q. How can researchers ensure reproducibility in synthesizing this compound for pharmacological studies?
Methodological Answer: Document synthetic protocols rigorously, including solvent purity, reaction temperatures, and catalyst ratios. Use spectroscopic characterization (NMR, HPLC-MS) for structural confirmation and purity ≥98% . Cross-validate results with independent labs and share detailed protocols in supplementary materials to address batch variability .
Q. What statistical approaches are recommended for analyzing dose-dependent efficacy data of this compound?
Methodological Answer: Employ non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals to quantify uncertainty .
Advanced Research Questions
Q. How can contradictory findings on this compound’s pharmacokinetic properties across studies be systematically resolved?
Methodological Answer: Conduct a meta-analysis of existing data to identify confounding variables (e.g., species differences, administration routes). Design crossover studies in animal models to isolate variables like metabolism (CYP450 enzyme profiling) and bioavailability (plasma concentration-time curves). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .
Q. What frameworks guide the integration of multi-omics data to explore this compound’s polypharmacology?
Methodological Answer: Adopt a systems biology approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein interaction networks.
- Metabolomics : LC-MS for pathway enrichment analysis (e.g., KEGG). Use tools like STRING or Cytoscape for network integration and prioritize targets via machine learning (random forests for feature importance) .
Q. How should researchers design experiments to distinguish between this compound’s direct target engagement and off-target effects?
Methodological Answer: Implement chemical proteomics (e.g., affinity chromatography with this compound-coupled beads) to capture binding partners. Validate hits with SPR (surface plasmon resonance) for binding kinetics. Use CRISPR-Cas9 knockout models to confirm phenotypic rescue in target-deficient cells .
Q. What strategies address ethical and methodological challenges in translating this compound to early-phase human trials?
Methodological Answer:
- Preclinical : Conduct IND-enabling toxicity studies in two species (rodent and non-rodent) with GLP compliance.
- Ethical : Submit protocols to an IRB for risk-benefit analysis, emphasizing informed consent and data anonymization .
- Methodological : Use adaptive trial designs (e.g., Bayesian methods) to optimize dosing in Phase I based on real-time PK/PD data .
Methodological Frameworks for Data Interpretation
Q. How can conflicting in vitro and in vivo efficacy data for this compound be reconciled?
Methodological Answer: Apply the TRANSLATE framework :
Q. What criteria define a robust theoretical framework for studying this compound’s role in epigenetic modulation?
Methodological Answer: Align with the FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
